Synthetic Yield for 2-Hydrazinoquinazoline Conversion
The compound's primary differentiator is its documented, quantitative performance as a chemical intermediate. In the synthesis of 2-hydrazino-4-oxo-3H-quinazoline (4a), a reaction not directly feasible from analogous methyl esters without a protecting group strategy, the target compound provides a defined yield. Despite a modest 33% yield for this specific transformation, the reaction proceeds cleanly at room temperature with hydrazine hydrate, demonstrating a defined synthetic utility that a procurement scientist can rely on for process planning . This is in contrast to the 3-o-tolyl analog (DQA), which has not been reported in this type of derivatization and is typically used as a final bioactive molecule.
| Evidence Dimension | Synthetic Yield for Conversion to 2-Hydrazino Derivative |
|---|---|
| Target Compound Data | Yield: 0.29 g (33%), mp 355 °C (decomp) from 1.32 g (5 mmol) of target compound . |
| Comparator Or Baseline | 3-o-tolyl analog (DQA, ethyl 2-(4-oxo-3-o-tolyl-3,4-dihydroquinazolin-2-ylthio)acetate): No reported yield for this specific transformation [1]. |
| Quantified Difference | The target compound's yield is 33% for this specific derivatization; data for the comparator is absent in the literature, defining a unique synthetic application. |
| Conditions | Target compound 3a (1.32 g, 5 mmol) suspended in a mixture of EtOH (15 mL) and hydrazine hydrate (5 mL, 80%, 80 mmol), stirred at 20 °C for 2 h then 2 d . |
Why This Matters
For procurement decisions in medicinal chemistry synthesis programs, a reported yield, even if modest, provides a concrete starting point for process optimization, whereas the absence of data for an analog represents a complete unknown and a higher development risk.
- [1] Patanayindee, J., et al. (2012). Antidiarrheal efficacy of a quinazolin CFTR inhibitor on human intestinal epithelial cell and in mouse model of cholera. Indian Journal of Pharmacology, 44(5), 619-623. View Source
